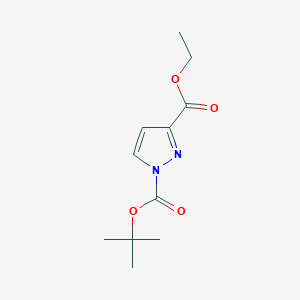
1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol . It is characterized by a pyrazole ring, which is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
The synthesis of 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing automated systems for efficiency and consistency.
化学反応の分析
1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: This compound has a similar pyrazole ring structure but differs in the functional groups attached to the ring.
tert-Butyl 4-[(E)-But-1-en-3-yl]-1H-pyrazole-1-carboxylate: Another similar compound with variations in the substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on available research.
- Molecular Formula : C11H16N2O4
- Molecular Weight : 240.26 g/mol
- CAS Number : 870532-76-6
- Density : Not specified
- Boiling Point : Not specified
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives, including this compound, have anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibitory effects observed | |
| Fungi | Moderate antifungal activity | |
| Viruses | Limited antiviral activity |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | |
| MCF7 (Breast Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
These findings indicate that the compound could inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies
A notable case study involved the evaluation of the compound's effects on inflammation and oxidative stress in a murine model:
- Study Design : Mice were treated with varying doses of this compound.
- Findings : The treatment resulted in a significant reduction in markers of inflammation and oxidative stress compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced tissue damage .
特性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl pyrazole-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-5-16-9(14)8-6-7-13(12-8)10(15)17-11(2,3)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEUHMXKIWTWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














